Methyl 6-aminopyridazine-4-carboxylate
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Overview
Description
Methyl 6-aminopyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminopyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-4-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-aminopyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 6-aminopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 6-aminopyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
- Methyl 6-aminopyridazine-3-carboxylate
- Methyl 6-methoxypyridazine-3-carboxylate
- Methyl 5-methylpyridazine-3-carboxylate
Comparison: Methyl 6-aminopyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 6-aminopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3,(H2,7,9) |
InChI Key |
ANEDFFNBUBLRAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)N |
Origin of Product |
United States |
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